REACTION_CXSMILES
|
[C:1]([CH2:3][CH2:4][N:5]([CH2:17][CH2:18][C:19]#[N:20])[CH2:6][CH2:7][N:8]([CH2:13][CH2:14][C:15]#[N:16])[CH2:9][CH2:10][C:11]#[N:12])#[N:2].[H][H]>O1CCOCC1>[NH2:12][CH2:11][CH2:10][CH2:9][N:8]([CH2:13][CH2:14][CH2:15][NH2:16])[CH2:7][CH2:6][N:5]([CH2:17][CH2:18][CH2:19][NH2:20])[CH2:4][CH2:3][CH2:1][NH2:2]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(#N)CCN(CCN(CCC#N)CCC#N)CCC#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a hydrogenation reaction
|
Type
|
CUSTOM
|
Details
|
After the catalyst was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
NCCCN(CCN(CCCN)CCCN)CCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.09 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |